molecular formula C24H22N2O3 B2810077 2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole CAS No. 315239-89-5

2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2810077
CAS No.: 315239-89-5
M. Wt: 386.451
InChI Key: CSJNBRRCFGCQSE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a synthetically designed indole derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in organic and medicinal chemistry as valuable intermediates for constructing complex molecular architectures . Indole derivatives are widely recognized for their prevalence in biologically active molecules and are frequently investigated for their potential interactions with various therapeutic targets . Specifically, this molecule features a nitroethyl group on the indole core, a functional motif known to be a versatile precursor in synthetic pathways. Related 3-(2-nitroethyl)-1H-indole compounds have been documented to undergo efficient transformations into 2-(1H-indol-2-yl)acetonitriles, which are key intermediates in the synthesis of natural products and pharmacologically active agents . Researchers can utilize this compound to develop novel synthetic routes or to build libraries of complex heterocycles for screening applications. The structure incorporates methoxyphenyl and methylphenyl substituents, which may influence the compound's electronic properties and be utilized to modulate its reactivity or physical characteristics in downstream applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-7-9-17(10-8-16)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)18-11-13-19(29-2)14-12-18/h3-14,21,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNBRRCFGCQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole, with the CAS number 1036549-09-3, is a synthetic compound characterized by its complex molecular structure. This compound belongs to the indole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

The molecular formula of this compound is C24_{24}H22_{22}N2_2O3_3, with a molecular weight of 386.44 g/mol. The compound features an indole core substituted with a 4-methoxyphenyl group and a nitroethyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC24_{24}H22_{22}N2_2O3_3
Molecular Weight386.44 g/mol
LogP6.0837
PSA70.84 Ų

Antimicrobial Activity

Indole derivatives have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and E. coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been widely documented. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in the inflammatory response. For example, certain indole derivatives showed dual COX-2/5-LOX inhibitory activity, suggesting that this compound may also exhibit similar effects .

Anticancer Properties

Indoles are recognized for their anticancer activities, attributed to their ability to interfere with cancer cell proliferation and induce apoptosis. The structural features of this compound may enhance its effectiveness against various cancer types. In vitro studies have demonstrated that related compounds can inhibit tumor growth through multiple pathways, including modulation of signaling pathways involved in cell cycle regulation .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various indole derivatives found that certain modifications significantly enhanced their activity against resistant bacterial strains. The presence of a methoxy group was crucial for increasing lipophilicity, thereby improving membrane penetration .

Investigation of Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of indole derivatives revealed that they could effectively reduce pro-inflammatory cytokine production in macrophages. This was linked to the inhibition of NF-kB signaling pathways . Such findings suggest that this compound could similarly modulate inflammatory responses.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Several studies have reported the anticancer potential of derivatives of indole compounds, including 2-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole. For instance, indole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :
A study conducted on a series of indole derivatives demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Indoles are frequently studied for their ability to combat bacterial and fungal infections.

Case Study Example :
Research on related indole compounds revealed that they possess broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes .

Therapeutic Uses

The therapeutic applications of this compound extend beyond oncology and infectious diseases.

Neuroprotective Effects

Indole derivatives have been investigated for neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study Example :
In vitro studies have shown that certain indole compounds can enhance neuronal survival under oxidative stress conditions, suggesting their utility in neuroprotection .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-3-(1-(4-methoxyphenyl)-2-nitroethyl)-1H-indole (4ee)

  • Structure : Differs by a 4-methoxyphenyl (vs. 4-methylphenyl) group on the nitroethyl chain.
  • Synthesis: Similar yield (80%) but requires ethanol recrystallization .
  • Properties : Higher polarity due to the additional methoxy group, leading to altered solubility in organic solvents.

3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (3d)

  • Structure : Contains a fluorophenyl group (electron-withdrawing) and a methyl group at position 1 of the indole.
  • Synthesis : Yield 45–83% via visible light-mediated alkylation .
  • Properties : The fluorine atom enhances metabolic stability compared to methyl/methoxy groups.

3-(2-Nitro-1-phenylethyl)-1H-indole (3e)

  • Structure : Lacks substituents on the phenyl ring (simplest analogue).
  • Synthesis : Lower yield (~60%) due to reduced steric and electronic directing effects .

Derivatives with Heterocyclic Modifications

1-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-1H-indole (3o)

  • Structure : Replaces the phenyl group with a thiophene ring.

3,3’-((4-Methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (4k)

  • Structure : Bis-indole with thiophene and methoxyphenyl groups.
  • Bioactivity : Demonstrates cytotoxic activity against HCT-116 cells (IC50 = 4.2 µM) with high selectivity (SI > 23.8) .

Table 2: Heterocyclic Derivatives and Bioactivity

Compound Heterocycle Bioactivity (IC50) Selectivity Index (SI)
3o Thiophene Not reported Not tested
4k Thiophene 4.2 µM (HCT-116) >23.8

Pharmacologically Active Analogues

7-Chloro-3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole

  • Structure : Piperidinyl and chloro substituents.
  • Application : Intermediate in CNS drug synthesis, highlighting the role of indole scaffolds in neuroactive compounds .

3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (CAS 1430076-20-2)

  • Structure : Methyl group at position 1 and fluorophenyl moiety.
  • Synthesis : Three-step route with palladium catalysis, emphasizing versatility in functionalization .

Key Research Findings

Synthetic Efficiency : The target compound’s 80% yield surpasses simpler analogues (e.g., 3e, 60%), underscoring the beneficial role of methoxy and methyl groups in directing reactions .

Electronic Effects : Fluorine and methoxy substituents modulate electron density, affecting reactivity in cross-coupling and alkylation reactions .

Q & A

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling to construct the indole core. For example:

  • Step 1 : Condensation of 4-methoxyphenylacetic acid with nitroethane derivatives under acidic conditions to form the nitroethyl moiety .
  • Step 2 : Coupling of the nitroethyl intermediate with a pre-functionalized indole scaffold via Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) in solvents like DMF or toluene under inert atmospheres .
  • Critical factors : Temperature (>80°C), catalyst loading (5–10 mol%), and base choice (e.g., cesium carbonate) significantly impact yield (reported 45–70% in similar indole syntheses) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the compound .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at ~3.8 ppm, indole NH peak at ~10.5 ppm) and high-resolution mass spectrometry (HRMS) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths/angles and nitro group orientation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic and spectroscopic data for this compound?

  • Multi-technique validation : Compare X-ray data (e.g., SHELXL-refined structures) with DFT-optimized computational models to resolve discrepancies in nitroethyl conformation .
  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the nitroethyl group, which may explain crystallographic vs. solution-state differences .
  • Twinning analysis : For ambiguous crystallographic data (e.g., R-factor >5%), apply SHELXD or PLATON to detect twinning and refine the model .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and assess bioactivity changes .
  • Molecular docking : Use AutoDock Vina to predict interactions with targets like cytochrome P450 or serotonin receptors, guided by indole derivatives’ known binding modes .
  • In vitro assays : Test nitroethyl-modified analogs for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination) to correlate substituent effects with activity .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-MS over 24–72 hours .
  • Light sensitivity : Expose to UV-Vis light (300–500 nm) and track nitro group reduction using FTIR or ESR spectroscopy .
  • Metabolic stability : Use liver microsome assays (human/rat) with NADPH cofactors to identify major metabolites (e.g., nitro-to-amine reduction) .

Data Analysis and Methodological Challenges

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
  • Metabolite interference : Isolate and test major metabolites (e.g., reduced nitro group derivatives) for off-target effects .
  • Dose-response refinement : Optimize dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What computational tools are recommended for predicting the compound’s reactivity in complex biological systems?

  • DFT calculations : Gaussian or ORCA software to model nitro group reduction potentials and radical intermediates .
  • MD simulations : GROMACS for simulating membrane permeability, focusing on indole’s hydrophobic interactions .

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